molecular formula C12H10O4 B127191 3-Hydroxy-7-methoxy-2-naphthoic acid CAS No. 143355-56-0

3-Hydroxy-7-methoxy-2-naphthoic acid

Cat. No. B127191
M. Wt: 218.2 g/mol
InChI Key: UDAQUPSJOGVPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07776872B2

Procedure details

To a solution of 3-hydroxy-7-methoxy-naphthalene-2-carboxylic acid (2.5 g, 11.45 mmol) in 50 mL methanol was added 0.3 mL of concentrated sulfuric acid. The resulting mixture was heated at reflux for 18 hours, then cooled and diluted with diethyl ether. The organic phase was washed with water and saturated aqueous sodium bicarbonate, dried (Na2SO4), filtered and concentrated under reduced pressure to give 2.51 g of 3-hydroxy-7-methoxy-naphthalene-2-carboxylic acid methyl ester, MP=129-131° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:14]([OH:16])=[O:15])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[C:7]([O:12][CH3:13])[CH:6]=2.S(=O)(=O)(O)O.[CH3:22]O>C(OCC)C>[CH3:22][O:15][C:14]([C:3]1[C:2]([OH:1])=[CH:11][C:10]2[C:5](=[CH:6][C:7]([O:12][CH3:13])=[CH:8][CH:9]=2)[CH:4]=1)=[O:16]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OC=1C(=CC2=CC(=CC=C2C1)OC)C(=O)O
Name
Quantity
0.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
The organic phase was washed with water and saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=CC(=CC=C2C=C1O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.